molecular formula C8H10N2O2 B1291596 3-Amino-3-(pyridin-4-yl)propanoic acid CAS No. 3429-24-1

3-Amino-3-(pyridin-4-yl)propanoic acid

Cat. No. B1291596
CAS RN: 3429-24-1
M. Wt: 166.18 g/mol
InChI Key: HELGKMIKUOPFTO-UHFFFAOYSA-N
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Description

3-Amino-3-(pyridin-4-yl)propanoic acid is a compound that features both an amino acid moiety and a pyridine ring. This structure suggests that it could serve as a versatile building block in the synthesis of various chemical compounds, potentially including pharmaceuticals, ligands for metal complexes, and other biologically active molecules. While the provided papers do not directly discuss 3-Amino-3-(pyridin-4-yl)propanoic acid, they do provide insights into similar compounds and their chemistry, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, often involves the reaction of pyridine derivatives with amino acids or their precursors. For example, the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives is catalyzed by alum in aqueous media, indicating that environmentally benign conditions can be used for such reactions . Similarly, the synthesis of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole and its subsequent reactions to form amides and thiourea derivatives demonstrate the reactivity of the amino group in these molecules .

Molecular Structure Analysis

The molecular structure and conformation of pyridine derivatives are often influenced by intramolecular and intermolecular interactions, such as hydrogen bonding. For instance, the crystal structures of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids reveal that intramolecular hydrogen bonds play a key role in their conformational stabilization . These findings suggest that similar hydrogen bonding interactions could be present in 3-Amino-3-(pyridin-4-yl)propanoic acid, affecting its molecular conformation and potentially its reactivity.

Chemical Reactions Analysis

The reactivity of pyridine derivatives with various functional groups can lead to the formation of a wide range of products. For example, the direct coupling of alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to a Pt(II) complex results in the formation of ester and amide derivatives . This indicates that 3-Amino-3-(pyridin-4-yl)propanoic acid could also participate in similar coupling reactions, potentially leading to the synthesis of complex molecules with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents on the pyridine ring, as well as the nature of the functional groups attached to it, can affect properties such as solubility, stability, and reactivity. For instance, the stability of trans-Pt(II) complexes with pyridine-containing ligands and their reactivity with DNA and proteins have been studied, providing insights into the potential biological applications of these compounds . These studies suggest that 3-Amino-3-(pyridin-4-yl)propanoic acid could exhibit unique properties that make it suitable for specific applications, such as in the development of anticancer agents.

Scientific Research Applications

  • Scientific Field : Coordination Chemistry

    • Application Summary : 3-Pyridinepropionic acid is commonly used as a ligand to make coordination polymers .
    • Methods of Application : This compound may be used in the preparation of new coordination polymers of Ag, Cu, and Zn, via reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH . It can also be used in the hydrothermal synthesis of coordination polymers .
    • Results or Outcomes : The results of these reactions are new coordination polymers of Ag, Cu, and Zn .
  • Scientific Field : Proteomics Research

    • Application Summary : 3-(Pyridin-4-yl)propanoic acid is a specialty product for proteomics research applications .
    • Methods of Application : The specific methods of application in proteomics research are not provided .
    • Results or Outcomes : The outcomes of its use in proteomics research are not specified .
  • Scientific Field : Biological Research

    • Application Summary : Indole derivatives, which are structurally similar to “3-Amino-3-(pyridin-4-yl)propanoic acid”, have been found to possess various biological activities .
    • Methods of Application : These compounds are often synthesized and then incorporated into appropriate peptide sequences .
    • Results or Outcomes : Indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : 3-Pyridinepropionic acid, a compound similar to “3-Amino-3-(pyridin-4-yl)propanoic acid”, is used as a ligand to make coordination polymers .
    • Methods of Application : This compound may be used in the preparation of new coordination polymers of Ag, Cu, and Zn, via reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH . It can also be used in the hydrothermal synthesis of coordination polymers .
    • Results or Outcomes : The results of these reactions are new coordination polymers of Ag, Cu, and Zn .
  • Scientific Field : Antiviral Research

    • Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are structurally similar to “3-Amino-3-(pyridin-4-yl)propanoic acid”, have been reported as antiviral agents .
    • Methods of Application : These compounds are often synthesized and then tested for their inhibitory activity against various viruses .
    • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Scientific Field : Anti-Inflammatory Research

    • Application Summary : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which are structurally similar to “3-Amino-3-(pyridin-4-yl)propanoic acid”, have been investigated in vitro for their anti-inflammatory activity .
    • Methods of Application : These compounds are often synthesized and then tested for their inflammation inhibition using paw edema .
    • Results or Outcomes : Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition respectively .

Safety And Hazards

“3-Amino-3-(pyridin-4-yl)propanoic acid” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

3-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELGKMIKUOPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622195
Record name 3-Amino-3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(pyridin-4-yl)propanoic acid

CAS RN

3429-24-1
Record name 3-Amino-3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(pyridin-4-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DY Hu - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the crystal structure of the title salt, C8H8NO2+·I−, the cations and anions are linked by bifurcated N—H⋯(O,I) hydrogen bonds. A near-linear O—H⋯I hydrogen bond also exists …
Number of citations: 9 scripts.iucr.org

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